molecular formula C17H18F3NO B1211875 Fluoxetine CAS No. 54910-89-3

Fluoxetine

Cat. No.: B1211875
CAS No.: 54910-89-3
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-UHFFFAOYSA-N
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Description

Fluoxetine is a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors. It is primarily prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder . This compound was first introduced in the late 1980s and has since become one of the most commonly prescribed antidepressants worldwide.

Mechanism of Action

Target of Action

Fluoxetine, a second-generation antidepressant, is categorized as a selective serotonin reuptake inhibitor (SSRI) . Its primary target is the serotonin transporter (SERT) protein, which transports serotonin between neurons . By targeting SERT, this compound increases overall levels of serotonin in the body .

Mode of Action

This compound interacts with its target by inhibiting serotonin reuptake in the synapse. It binds to the reuptake pump on the neuronal membrane, thereby blocking serotonin’s reabsorption . This action increases serotonin availability and enhances neurotransmission .

Biochemical Pathways

The increased serotonin availability affects various biochemical pathways. For instance, it has been suggested that this compound may interact with additional targets in the brain during therapeutic treatment for major depression . Moreover, this compound has been found to regulate the expression of neurotrophic/growth factors and glucose metabolism in astrocytes .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a bioavailability of 60-80% , and its protein binding is around 94-95% . This compound is mainly metabolized in the liver, predominantly through CYP2D6 . The elimination half-life of this compound is 1-3 days (acute) and 4-6 days (chronic) . It is excreted via urine (80%) and feces (15%) .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been found to significantly attenuate the production of pro-inflammatory cytokines and oxidative stress in microglia . This compound also potentiates microglia phagocytosis and autophagy . Moreover, it has been shown to affect neurogenesis, brain-derived neurotrophic factor levels, hypothalamic–pituitary–adrenal axis activity, and long-term potentiation .

Action Environment

The efficacy of this compound can be influenced by the living environment. Research suggests that this compound administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment it leads to a worse prognosis . Therefore, setting up proper living conditions may enhance the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Fluoxetine plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep . This inhibition is achieved by binding to the serotonin transporter (SERT) on the presynaptic terminal, preventing the reabsorption of serotonin into the presynaptic neuron . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5, which are involved in its metabolism . These interactions result in the formation of its active metabolite, northis compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . This increase in serotonin levels affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to impact neurogenesis, brain-derived neurotrophic factor levels, and hypothalamic-pituitary-adrenal axis activity . Additionally, it can alter the activity of other neurotransmitter systems, such as dopamine and norepinephrine, by indirectly modulating their signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective serotonin reuptake inhibitor. This compound binds to the serotonin transporter (SERT) at a site other than the serotonin binding site, allosterically inhibiting the transporter . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft . This compound also interacts with cytochrome P450 enzymes, particularly CYP2D6, which metabolizes this compound into its active metabolite, northis compound . This metabolite further contributes to the inhibition of serotonin reuptake and prolongs the drug’s effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is well absorbed after oral administration and has a long plasma half-life, ranging from 1 to 4 days for this compound and 7 to 15 days for its metabolite, northis compound . Chronic administration of this compound leads to sustained increases in serotonin levels and alterations in receptor sensitivity . Studies have shown that this compound can cause internalization and degradation of the serotonin transporter (SERT) after chronic treatment . Additionally, the stability and degradation of this compound and its metabolites can influence their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Chronic administration of this compound at doses of 10 to 18 mg/kg/day has been shown to reduce anxiety-related behaviors and increase swimming behavior in the forced swim test . Higher doses of this compound can lead to adverse effects, such as increased anxiety and reduced locomotion . These dosage-dependent effects highlight the importance of optimizing this compound dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 . The primary metabolic pathway involves the N-demethylation of this compound to form its active metabolite, northis compound . This metabolite retains the ability to inhibit serotonin reuptake and contributes to the overall pharmacological effects of this compound . The involvement of multiple cytochrome P450 enzymes in this compound metabolism can lead to variations in metabolic flux and metabolite levels, depending on individual genetic polymorphisms .

Transport and Distribution

This compound is highly lipophilic and has a large volume of distribution, allowing it to accumulate in various tissues . It is extensively bound to plasma proteins, with a protein binding rate of approximately 95% . This compound is transported across cell membranes and distributed within cells and tissues, where it exerts its pharmacological effects . The drug’s distribution is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation in specific compartments .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the serotonin transporter (SERT) on the plasma membrane of presynaptic neurons . Chronic administration of this compound leads to the internalization and degradation of SERT, reducing its availability on the cell surface . This internalization process is accompanied by changes in the subcellular localization of other proteins, such as 5-HT1A receptors, which are involved in the regulation of serotonin signaling . The targeting signals and post-translational modifications of this compound and its metabolites play a crucial role in directing them to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoxetine can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-chloropropiophenone with 4-(trifluoromethyl)phenol in the presence of a base to form 3-(4-(trifluoromethyl)phenoxy)propiophenone. This intermediate is then reacted with methylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques. This method offers advantages over traditional batch processing, including improved reaction control, higher yields, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions: Fluoxetine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong nucleophiles like sodium hydride are often employed.

Major Products:

    Oxidation: Northis compound

    Reduction: Reduced this compound derivatives

    Substitution: Substituted this compound compounds

Scientific Research Applications

Fluoxetine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-67-4 (hydrochloride)
Record name Fluoxetine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7023067
Record name Fluoxetine
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Molecular Weight

309.33 g/mol
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Physical Description

Solid
Record name Fluoxetine
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Boiling Point

395.1°C at 760 mmHg
Record name Fluoxetine
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Solubility

insoluble, 1.70e-03 g/L
Record name Fluoxetine
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Mechanism of Action

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex.
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CAS No.

54910-89-3, 57226-07-0
Record name Fluoxetine
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Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]
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Record name FLUOXETINE
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Record name Fluoxetine
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Melting Point

179 - 182 °C
Record name Fluoxetine
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Record name Fluoxetine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
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Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
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hydrochloride salt
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[Compound]
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N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
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2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
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Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
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4 g
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1-phenyl-3-N-methylaminopropan-1-ol
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Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
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N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Fluoxetine?

A1: this compound primarily acts as a selective serotonin reuptake inhibitor (SSRI). It achieves this by binding to the serotonin transporter (SERT) and blocking the reuptake of serotonin from the synaptic cleft. This leads to an increase in extracellular serotonin levels, enhancing serotonergic neurotransmission [, , ].

Q2: Are there other mechanisms through which this compound exerts its effects, beyond SERT inhibition?

A2: While SERT inhibition is the primary mechanism, research suggests this compound might also directly interact with certain serotonin receptors. For instance, studies in C. elegans revealed that this compound binds to the SER-7 receptor, influencing downstream signaling pathways involved in acetylcholine, GABA, and glutamate neurotransmission. This suggests a potential SERT-independent mechanism of action [].

Q3: How does this compound impact neuronal plasticity?

A3: Studies show that this compound can influence neuroplasticity, particularly neurogenesis, in various brain regions. In rodents, chronic this compound treatment was found to increase cell proliferation in the hippocampus, frontal cortex, cerebellum, and amygdala []. It also stimulated the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a neurotrophin crucial for neuronal survival and growth [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: Due to the scope of this scientific deep dive focusing on the provided research papers, specific structural details like molecular formula and weight are not included. This information can be readily found in publicly available chemical databases like PubChem or DrugBank.

Q5: Have computational methods been used to study this compound and its interactions?

A8: Yes, computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has been employed to predict and understand this compound and its metabolite northis compound's pharmacokinetic profiles []. These models incorporate physiological parameters and drug-specific properties to simulate drug behavior in the body, aiding in dosage optimization and prediction of drug interactions.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A9: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of chirality. This compound and its metabolite northis compound exist as enantiomers (mirror image molecules). Research shows that both (R)- and (S)-enantiomers of this compound and northis compound act as potent inhibitors of the cytochrome P450 2D6 enzyme, which is involved in drug metabolism []. Interestingly, the (S)-enantiomers exhibit higher potency for inhibition compared to their (R)- counterparts, suggesting stereoselective interactions with the enzyme [, ].

Q7: How is this compound metabolized in the body?

A12: this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4 [, ]. N-demethylation is the major metabolic pathway, resulting in the formation of its active metabolite, northis compound [, , ].

Q8: Does the metabolism of this compound differ between adults and fetuses?

A13: Yes, significant differences exist in this compound metabolism between adults and fetuses. Studies in humans and sheep demonstrate that while this compound readily crosses the placenta, fetal metabolic capacity is limited compared to adults []. This results in lower or even undetectable levels of northis compound in fetal circulation [].

Q9: Are there any age-related differences in this compound pharmacokinetics?

A14: Research indicates age-related differences, particularly in elderly populations. Studies show that elderly patients, especially women, tend to have higher plasma concentrations of this compound and northis compound compared to younger adults []. Additionally, the terminal half-life of northis compound is prolonged in individuals over 75 years old, with elderly women exhibiting a slower elimination rate than men of the same age group [].

Q10: How does this compound's pharmacokinetic profile contribute to its long duration of action?

A15: this compound's long duration of action can be attributed to its slow elimination rate and the presence of its active metabolite, northis compound. Both this compound and northis compound have relatively long half-lives, meaning they remain in the body for an extended period. This sustained presence contributes to their therapeutic effects but also necessitates careful dosage adjustments, especially in populations with altered drug metabolism, such as the elderly [, ].

Q11: What in vitro models have been used to study this compound's effects?

A16: In vitro studies have utilized various models to investigate this compound's effects. For instance, researchers have used cultured rat astrocytes to study the impact of this compound on glial cell line-derived neurotrophic factor (GDNF) synthesis and release. These studies showed that this compound stimulates GDNF release from astrocytes, suggesting a potential mechanism for its neuroprotective properties [].

Q12: What animal models have been employed to investigate this compound's effects on depression and other conditions?

A17: Rodent models, particularly rats, have been widely used to study the effects of this compound. For example, the chronic unpredictable mild stress (CUMS) model in rats has been employed to mimic the behavioral and physiological aspects of depression. Studies using this model showed that CUMS leads to behavioral changes like decreased sucrose preference and increased immobility in the forced swim test, indicative of depressive-like behavior [, ]. Administration of this compound in these models was found to reverse some of these behavioral deficits, suggesting antidepressant-like effects [, ].

Q13: Has this compound been investigated for its potential in conditions beyond depression?

A18: Yes, research has explored this compound's therapeutic potential in various conditions beyond depression. Studies have investigated its efficacy in treating conditions like obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), binge eating disorder (BED), and acne excoriée [, , , ]. These studies have provided valuable insights into this compound's potential broader therapeutic applications.

Q14: What do clinical trials reveal about this compound's efficacy in treating major depressive disorder?

A19: Numerous clinical trials have established this compound's efficacy in treating major depressive disorder. Double-blind, placebo-controlled trials have demonstrated significant improvements in depressive symptoms, as measured by standardized rating scales like the Hamilton Rating Scale for Depression (HAMD), in patients receiving this compound compared to those receiving placebo [, , ].

Q15: Has the efficacy of this compound been compared to other antidepressants in clinical trials?

A20: Yes, several clinical trials have compared this compound's efficacy to other antidepressant medications. For instance, double-blind studies have compared this compound to bupropion, finding similar efficacy in relieving depression and anxiety symptoms []. Other trials have compared this compound to tricyclic antidepressants, with varying results depending on the specific tricyclic used and patient populations studied [].

Q16: What are some potential reasons for the observed variability in response to this compound treatment?

A21: The variability in individual responses to this compound can be attributed to various factors. Genetic variations in drug-metabolizing enzymes, particularly CYP2D6, can significantly influence this compound's pharmacokinetics and consequently, its clinical efficacy [, ]. Polymorphisms in genes encoding serotonin receptors and transporters might also contribute to differences in treatment response [, ].

Q17: What potential biomarkers have been explored to predict this compound efficacy or monitor treatment response?

A25: One potential biomarker that has been investigated is the P300 component of event-related potentials (ERPs), a neurophysiological measure of cognitive function. Studies have explored the relationship between P300 parameters, such as latency and amplitude, and treatment response to antidepressants like this compound []. While some studies suggest a potential correlation between P300 changes and clinical improvement, further research is needed to validate its reliability as a biomarker for treatment response.

Q18: What analytical techniques have been employed to measure this compound and northis compound concentrations in biological samples?

A26: Various analytical methods have been used to quantify this compound and northis compound in biological matrices like plasma or serum. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are highly sensitive and specific techniques frequently employed for this purpose []. These methods allow for accurate quantification of drug and metabolite concentrations, aiding in pharmacokinetic studies and therapeutic drug monitoring.

Q19: What other analytical techniques have been employed in this compound research?

A27: Apart from measuring drug concentrations, other analytical techniques have been crucial in this compound research. For instance, Western blotting has been used to quantify protein expression levels, such as phosphorylated microtubule-associated protein-2 (pMAP-2) in the amygdala of rats, providing insights into the molecular mechanisms underlying this compound's effects []. Similarly, reverse transcription-polymerase chain reaction (RT-PCR) has been utilized to quantify mRNA levels of specific genes, like GDNF and those involved in serotonergic signaling, furthering our understanding of this compound's impact on gene expression [, ].

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